molecular formula C7H5ClO4S B1347095 3-(Chlorosulfonyl)benzoic acid CAS No. 4025-64-3

3-(Chlorosulfonyl)benzoic acid

Cat. No.: B1347095
CAS No.: 4025-64-3
M. Wt: 220.63 g/mol
InChI Key: LMRKXSDOAFUINK-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3) is a benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at the meta position. Its molecular formula is C₇H₅ClO₄S, with a molecular weight of 220.62 g/mol . This compound is moisture-sensitive and has a melting point range of 133–138°C . It serves as a versatile intermediate in organic synthesis, particularly for generating sulfonamides, benzamides, and coordination polymers. Applications include the development of ROMK inhibitors , carbonic anhydrase (CA) inhibitors , and metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoic acid can be synthesized through the chlorosulfonation of benzoic acid derivatives. A common method involves reacting 3-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, typically around 150°C . The reaction proceeds as follows:

C6H4(COOH)(Cl)+ClSO3HC6H4(COOH)(SO2Cl)+HCl\text{C}_6\text{H}_4(\text{COOH})(\text{Cl}) + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{Cl}) + \text{HCl} C6​H4​(COOH)(Cl)+ClSO3​H→C6​H4​(COOH)(SO2​Cl)+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes, where benzoic acid derivatives are treated with an excess of chlorosulfonic acid in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Reduction to Sulfinate Salts

The sulfonyl chloride group undergoes reduction under aqueous alkaline conditions to form sulfinate salts. Key parameters from US5008448A demonstrate:

Reagent SystemTemperature RangepHReaction TimeYield
Na/K sulfite + NaHCO₃40–50°C7–9<15 min89%*

Example:
Reduction with sodium sulfite and sodium bicarbonate at 40–50°C produces sodium 3-sulfinobenzoate. The reaction proceeds via nucleophilic attack of sulfite ions on the sulfur atom, displacing chloride .

Mechanism :

RSO2Cl+SO32RSO2+SO2+Cl\text{RSO}_2\text{Cl}+\text{SO}_3^{2-}\rightarrow \text{RSO}_2^-+\text{SO}_2+\text{Cl}^-

Hydrolysis to Benzoic Acid Derivatives

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid or sulfonate salts. Acidic workup of intermediates yields 3-sulfobenzoic acid derivatives .

Conditions:

  • Base : NaOH/KOH (0.5–1.5 equiv)

  • Solvent : Water

  • Temperature : 20–75°C

Nucleophilic Substitution with Amines

The sulfonyl chloride group reacts with amines to form sulfonamides, critical in pharmaceutical synthesis (e.g., sulfa drugs).

Amine TypeSolventTemperatureProduct
Primary alkylaminesTHF/Water0–25°CN-Alkylsulfonamides
Aromatic aminesDCMRefluxAryl sulfonamide esters

Reaction Equation:

RSO2Cl+R NH2RSO2NHR +HCl\text{RSO}_2\text{Cl}+\text{R NH}_2\rightarrow \text{RSO}_2\text{NHR }+\text{HCl}

Formation of Acid Chlorides and Cyanides

The carboxylic acid group undergoes chlorination and cyanation for further derivatization :

Step 1: Acid Chloride Synthesis

  • Reagents : Thionyl chloride (excess), DMF (catalytic)

  • Conditions : 20–40°C, 1–4 hrs

  • Yield : >90%

Step 2: Cyanation

  • Reagents : CuCN (1.2 equiv)

  • Conditions : 50–220°C, 1–2 hrs

  • Product : 3-(Chlorosulfonyl)benzoyl cyanide

Alkylation with Halocarboxylic Acids

Reaction with α-halocarboxylic acids (e.g., chloroacetic acid) forms alkylsulfonyl benzoic acid derivatives under reflux :

Example:

3 ClSO2 C6H3CO2H+ClCH2CO2HNaOH 3 CH2SO2 C6H3CO2H\text{3 ClSO}_2\text{ C}_6\text{H}_3\text{CO}_2\text{H}+\text{ClCH}_2\text{CO}_2\text{H}\xrightarrow{\text{NaOH }}\text{3 CH}_2\text{SO}_2\text{ C}_6\text{H}_3\text{CO}_2\text{H}

ParameterValue
Reaction Time6–48 hrs
TemperatureReflux (100–110°C)
Yield85–95%

Influence of Reaction Conditions

  • Temperature : Higher temperatures (>50°C) accelerate sulfonyl chloride reduction but risk side reactions .

  • pH : Alkaline conditions (pH 7–9) stabilize sulfinate intermediates .

  • Solvent : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution kinetics.

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Reacts exothermically with water, requiring anhydrous conditions during storage.

  • Thermal Decomposition : Degrades above 220°C, releasing SO₂ and HCl .

Scientific Research Applications

3-(Chlorosulfonyl)benzoic acid is a chemical compound with the CAS number 4025-64-3 . It is also known as 3-Carboxyphenylsulfonyl chloride . It is a moisture-sensitive white powder that can cause severe skin and eye burns, as well as burns to the digestive and respiratory tracts .

Synthesis and Preparation

This compound can be prepared from sodium 3-sulfobenzoate using thionyl chloride . For example, in a laboratory setting, sodium 3-sulfobenzoate is mixed with N,N-dimethylformamide and toluene, followed by the dropwise addition of thionyl chloride. The mixture is stirred at 70°C for 5 hours, then cooled, hydrochloric acid is added, and liquid separation is performed to obtain 3-chlorosulfonylbenzoyl chloride .

Applications in Scientific Research

This compound is employed in various scientific research applications.

Biology: It is used in the study of enzyme inhibition and protein modification because of its reactive sulfonyl group.

Medicine: It is investigated for potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Case Studies

  • Enzyme Modulation: Studies have shown that 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid can modulate proteasomal activity and enhance the degradation of misfolded proteins in vitro, which may have implications for diseases characterized by protein aggregation.
  • Antimicrobial Efficacy: 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid has demonstrated efficacy against biofilms formed by pathogenic bacteria. It can disrupt biofilm formation, which is critical for treating chronic infections.

Development of NKCC1 Inhibitors

This compound derivatives are used in the development of NKCC1 inhibitors .

  • 3-((8,8,8-trifluorooctyl)amino)benzoic acid (ARN23746) is a potent and selective NKCC1 inhibitor with potential in treating neurodevelopmental disorders .
  • These inhibitors have shown in vivo efficacy in mouse models of Down syndrome and autism .

Use as a Building Block in Organic Synthesis

This compound is used as a building block in the synthesis of various organic compounds . For example, it is used in the synthesis of 2-(Piperazin-1-yl)benzazole derivatives . The reaction typically involves dissolving the benzazole derivative and triethylamine in dry dichloromethane, cooling to 0°C, and then adding the this compound dissolved in dry tetrahydrofuran dropwise .

Development of SIRT2 Inhibitors

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)benzoic acid primarily involves its reactivity as a sulfonyl halide. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives can interact with molecular targets such as peroxisome proliferator-activated receptor δ, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-(Chlorosulfonyl)benzoic Acid

  • Structure : Chlorosulfonyl group at the para position.
  • Molecular Formula : C₇H₅ClO₄S (same as meta isomer).
  • Melting Point : 230°C , significantly higher than the meta isomer, likely due to enhanced symmetry and packing efficiency.
  • Applications: Used in polymer-bound catalysts and adenosine derivatives .
  • Reactivity : The para position may reduce steric hindrance in coupling reactions compared to the meta isomer.

3-(Fluorosulfonyl)benzoic Acid

  • Structure : Fluorine replaces chlorine in the sulfonyl group.
  • Synthesis : Derived from 3-(chlorosulfonyl)benzoic acid via halogen exchange .
  • Reactivity : Fluorosulfonyl groups are less reactive toward nucleophiles than chlorosulfonyl groups but offer improved stability in aqueous environments.
  • Applications: Potential use in positron emission tomography (PET) tracers due to fluorine-18 isotopes.

Substituent-Modified Derivatives

3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

  • Structure : Additional chloro and hydroxy substituents at positions 2 and 3.
  • Molecular Formula : C₇H₄Cl₂O₅S.
  • Properties : The hydroxy group increases acidity (predicted pKa ~3.09) and enables hydrogen bonding, making it suitable for coordination chemistry .

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid

  • Structure : Fluorine and methyl groups at positions 5 and 3.
  • Molecular Formula : C₈H₆ClFO₄S.
  • Impact : Methyl enhances lipophilicity (logP ~1.79), while fluorine modulates electronic effects .

Functional Group Derivatives

3-Sulfamoylbenzoic Acid

  • Synthesis : Reaction of this compound with ammonia or anilines .
  • Applications : Key intermediate for CA inhibitors (e.g., 6a–z in ) and sirtuin inhibitors (e.g., SIRT2 inhibitors ).

3-(Sulfonyl-glycine)benzoic Acid

  • Structure : Glycine conjugated to the sulfonyl group.
  • Applications: Forms coordination polymers with metals due to multiple donor sites (carboxyl, sulfonyl, amine) .

Comparative Data Table

Compound Name Structure/Substituents Molecular Formula Melting Point (°C) Key Applications
This compound meta-SO₂Cl C₇H₅ClO₄S 133–138 ROMK inhibitors, MOFs
4-(Chlorosulfonyl)benzoic acid para-SO₂Cl C₇H₅ClO₄S 230 Polymer catalysts
3-(Fluorosulfonyl)benzoic acid meta-SO₂F C₇H₅FO₄S N/A PET imaging (potential)
3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid 2-OH, 5-Cl, meta-SO₂Cl C₇H₄Cl₂O₅S N/A Coordination chemistry
3-Sulfamoylbenzoic acid meta-SO₂NH₂ C₇H₇NO₄S N/A CA inhibitors, SIRT2 inhibitors

Biological Activity

3-(Chlorosulfonyl)benzoic acid (CSBA), with the molecular formula C7_7H5_5ClO4_4S, is a compound that has garnered attention for its diverse biological activities. This article summarizes the findings from various studies on its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities.

  • IUPAC Name : this compound
  • Molecular Weight : 220.63 g/mol
  • CAS Number : 4025-64-3
  • Melting Point : 133°C to 138°C
  • Sensitivity : Moisture sensitive

Antimicrobial Activity

Recent studies have demonstrated that CSBA exhibits significant antimicrobial properties against a range of bacterial strains. For instance, in a qualitative screening, CSBA was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported at 125 µg/mL .

Table 1: Antimicrobial Activity of CSBA

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus8125
Bacillus subtilis9125
Enterococcus faecium15125

The compound also demonstrated moderate antibiofilm activity against these strains, indicating its potential as a therapeutic agent in preventing biofilm-related infections .

Cytotoxicity and Cell Viability

In a study evaluating the cytotoxic effects of CSBA, it was found to have low toxicity in various cell lines, including human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. The cell growth inhibition percentages were below 5% at concentrations of up to 10 µg/mL . This suggests that CSBA may be a safe candidate for further development in biomedical applications.

Enzyme Inhibition

Another notable aspect of CSBA is its ability to modulate enzymatic activity. Studies have shown that derivatives of benzoic acid, including CSBA, can enhance the activity of proteasomal and lysosomal pathways in human cells. Specifically, CSBA has been linked to increased activation of cathepsins B and L, which are crucial for protein degradation processes .

Table 2: Enzyme Activation by CSBA

EnzymeActivation (%) at 10 µg/mL
Cathepsin B467.3 ± 3.9
Cathepsin LSignificant activation

These findings indicate that CSBA could serve as a potential modulator for enhancing proteostasis, particularly in aging-related conditions where these pathways are diminished.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of CSBA against multidrug-resistant strains, emphasizing its role in addressing antibiotic resistance .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that while CSBA exhibits low cytotoxicity, it retains significant biological activity that could be harnessed for therapeutic purposes .
  • Proteostasis Modulation : The ability of CSBA to activate key enzymes involved in protein degradation positions it as a potential candidate for developing anti-aging therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(chlorosulfonyl)benzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves chlorosulfonation of benzoic acid derivatives. For example, this compound can be synthesized via sulfonation of 3-chlorobenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Industrial-scale methods may employ continuous reactors with precise temperature modulation to enhance efficiency. Purification is achieved via recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) to isolate the product in >85% purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Purity validation requires a combination of techniques:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (acidified with 0.1% TFA) as the mobile phase. Retention times and peak area ratios help quantify impurities .
  • NMR : 1^1H and 13^13C NMR spectra should confirm the absence of residual solvents (e.g., DMSO or chloroform) and unreacted starting materials. The sulfonyl chloride proton is typically absent in the pure compound due to exchange broadening .
  • Elemental Analysis : Matches between experimental and theoretical C, H, S, and Cl percentages ensure stoichiometric integrity .

Advanced Research Questions

Q. How does this compound function as a precursor in designing metal-organic frameworks (MOFs)?

The compound’s sulfonyl and carboxyl groups enable dual coordination modes. For example, in the synthesis of 3-(sulfonyl-glycine)benzoic acid, the sulfonyl group binds to metal ions (e.g., Zn2+^{2+} or Cu2+^{2+}) while the carboxylate participates in hydrogen bonding, creating 2D or 3D networks. Reaction conditions (pH, solvent polarity) dictate deprotonation states and final topology . Crystallographic studies (PXRD and SCXRD) are critical for structural validation .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group undergoes nucleophilic displacement (e.g., with amines or fluorides) via a two-step mechanism:

Nucleophilic Attack : A fluoride ion (e.g., from KF) displaces the chloride, forming a pentacoordinate sulfur intermediate.

Collapse of Intermediate : The intermediate releases Cl^-, yielding sulfonamide or sulfonate derivatives. Kinetic studies (via 19^{19}F NMR) show the reaction is solvent-dependent, with DMF accelerating rates due to polar aprotic stabilization .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Tautomerism : For example, sulfonamide derivatives may exhibit keto-enol tautomerism, altering peak multiplicity .
  • Impurity Artifacts : Trace moisture hydrolyzes sulfonyl chloride to sulfonic acid, detectable via IR (broad –SO3_3H stretch at 2500–3000 cm1^{-1}).
    Standardizing solvent systems and using anhydrous conditions mitigates these issues .

Q. Methodological Considerations

Q. What strategies optimize the synthesis of fluorosulfonyl derivatives from this compound?

  • Reagent Selection : Anhydrous KF or tetrabutylammonium fluoride (TBAF) in acetonitrile achieves >90% conversion at 60°C .
  • Workup : Quenching with ice-water precipitates the fluorosulfonyl product, which is filtered and washed with cold ether to remove unreacted starting material.
  • Yield Enhancement : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 50% compared to conventional heating .

Q. How is this compound utilized in covalent inhibitor design?

The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine or cysteine) in target proteins, forming stable sulfonamide or thioester linkages. For example, in hENT1 inhibitor development, fluorosulfonyl derivatives act as covalent modifiers, validated via LC-MS peptide mapping and kinetic assays (kinact_{inact}/KI_I ratios) .

Properties

IUPAC Name

3-chlorosulfonylbenzoic acid
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InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LMRKXSDOAFUINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
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Molecular Formula

C7H5ClO4S
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DSSTOX Substance ID

DTXSID7063269
Record name Benzoic acid, 3-(chlorosulfonyl)-
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Molecular Weight

220.63 g/mol
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CAS No.

4025-64-3
Record name 3-(Chlorosulfonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

349.5 g=199.7 ml (3.0 mol) of chlorosulfuric acid and 20.0 g of 96% strength sulfuric acid are placed in a 2 l four-neck flask fitted with stirrer, internal thermometer, reflux condenser with gas outlet and dropping-funnel, at 25° C., and 1.0 g of sulfamic acid is added. Subsequently 122.1 g (1.0 mol) of benzoic acid are introduced into this mixture. The reaction mixture is heated to 120° C. over 3 hours and stirred further until evolution of HCl has ended (about 30 minutes). Then it is cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over 2 hours. The reaction solution is then heated to 80° C. and stirred further for about 30 minutes until gas evolution has ended. The mixture is added dropwise to 1000 g of ice-water at 10° C. over 2 hours. The precipitated product is filtered off with suction and washed with 500 g of ice-water. 321.2 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 33.9%; chlorine: 10.8%) are obtained, corresponding to 212.3 g (0.96 mol) of 100% 3-(chlorosulfonyl)benzoic acid. 1115 g of mother liquor and 538 g of wash-water are produced.
Quantity
199.7 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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122.1 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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119 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzoic acid (250 g, 2.05 mol) was placed in a 1-L round-bottom flask, and chlorosulfonic acid (1L, 1760 g, 15.1 mol) was added. The mixture was heated with stirring at 120-125° C. for 2 h, allowed to cool to 40-50° C., and added dropwise to an excess of crushed ice. The precipitated product was collected by filtration and dissolved in 1 L of ethyl acetate; then the aqueous layer that formed was separated, and the organic layer was washed with 100 mL of water, dried over sodium sulfate, and concentrated by evaporation to near dryness. After trituration with 300 mL of hexane, the product was collected by filtration, washed on the filter with 200 mL of hexane, and dried in air to give 384.1 g (85%) of 3-chlorosulfonylbenzoic acid, mp 134-135° C. (lit. mp 134-135° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 11.43 (broad s, CO2H), 7.81 (t, J=8.0 Hz, H-5), 8.32 and 8.50 (2d, J=8.0 Hz, H-4 and H-6), 8.79 (t, J=1.6 Hz, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 170.00 (C═O), 145.06 (C-3), 136.71 (C-6), 131.92 (C-4), 131.31 (C-1), 130.63 (C-5), 128.91 (C-2).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

122.1 g (1.0 mol) of benzoic acid are introduced into a mixture of 349.5 g (3.0 mol) of chlorosulfonic acid, 20 g of 96% strength sulfuric acid and 1 g of sulfamic acid. The reaction mixture thus obtained is heated to 120° C. in the course of 3 hours and stirred until evolution of gas has ended. The mixture is then cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over the course of 2 hours. After it has been stirred at 80° C. for 30 minutes, the reaction mixture is added dropwise at 10° C. to ice water, and the precipitated crystals are filtered off with suction and washed with ice water. 232.1 g of 3-chlorosulfonylbenzoic acid (water content: 10%), corresponding to 208.9 g (94.7% of theory), calculated as dry material, having a melting point of 129°-131° C. are obtained.
Quantity
122.1 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Solid benzoic acid (50 g, 0.41 mol) in portions was added to chlorosulfonic acid (348.7 g, 200 mL, 3 mol) at room temperature. The reaction mixture was heated to 125-130° C. for 2 hr and was then poured into vigorously stirred crushed-ice (1000 g). After 30 min, the white solid was collected, washed with water (1 L) and air dried to give 72.5 g (80%) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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